
Methyl 2-amino-4,4-dichlorobutanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4,4-dichlorobutanoate hydrochloride: is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of two chlorine atoms at the fourth position of the butanoate chain, an amino group at the second position, and a methyl ester group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4,4-dichlorobutanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-4,4-dichlorobutanoic acid.
Esterification: The 2-amino-4,4-dichlorobutanoic acid is then esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form Methyl 2-amino-4,4-dichlorobutanoate.
Hydrochloride Formation: Finally, the methyl ester is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and hydrochloride formation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, reaction temperature around 50-70°C.
Oxidation: Hydrogen peroxide, nitric acid, reaction temperature around 25-50°C.
Reduction: Lithium aluminum hydride, reaction temperature around 0-25°C.
Major Products:
Substitution: Formation of substituted amino butanoates.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of reduced amines.
Applications De Recherche Scientifique
Chemistry: Methyl 2-amino-4,4-dichlorobutanoate hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-4,4-dichlorobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.
Comparaison Avec Des Composés Similaires
- Methyl 2-amino-4,4-difluorobutanoate hydrochloride
- Methyl 2-amino-4,4-dibromobutanoate hydrochloride
- Methyl 2-amino-4,4-diiodobutanoate hydrochloride
Comparison: Methyl 2-amino-4,4-dichlorobutanoate hydrochloride is unique due to the presence of chlorine atoms, which impart distinct chemical reactivity and biological activity compared to its fluorinated, brominated, or iodinated analogs. The chlorine atoms influence the compound’s electronic properties, making it suitable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C5H10Cl3NO2 |
|---|---|
Poids moléculaire |
222.49 g/mol |
Nom IUPAC |
methyl 2-amino-4,4-dichlorobutanoate;hydrochloride |
InChI |
InChI=1S/C5H9Cl2NO2.ClH/c1-10-5(9)3(8)2-4(6)7;/h3-4H,2,8H2,1H3;1H |
Clé InChI |
FUDUCSSFXBEYGS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC(Cl)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate](/img/structure/B13461098.png)
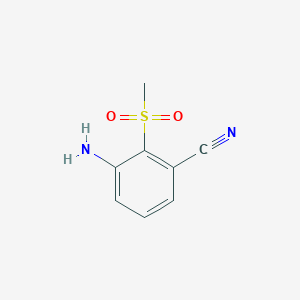
amine hydrochloride](/img/structure/B13461101.png)
![tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13461106.png)
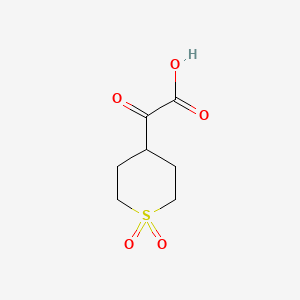
![Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B13461126.png)

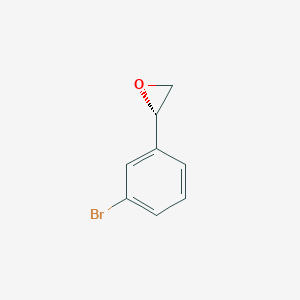
![4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13461158.png)
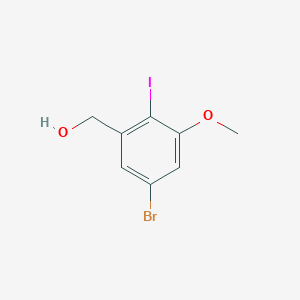
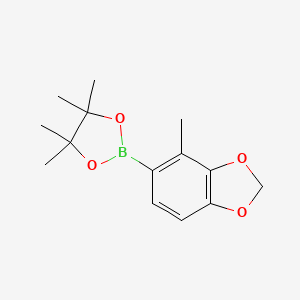
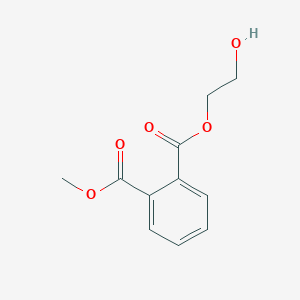
![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)

